molecular formula C20H37N B12515754 2,2,6,6-Tetramethyl-4-(undec-10-EN-1-ylidene)piperidine CAS No. 682320-07-6

2,2,6,6-Tetramethyl-4-(undec-10-EN-1-ylidene)piperidine

Cat. No.: B12515754
CAS No.: 682320-07-6
M. Wt: 291.5 g/mol
InChI Key: WLVIQZKJRLSQCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,6,6-Tetramethyl-4-(undec-10-EN-1-ylidene)piperidine is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with tetramethyl groups and an undec-10-en-1-ylidene side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethyl-4-(undec-10-EN-1-ylidene)piperidine typically involves the reaction of piperidine derivatives with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl-4-(undec-10-EN-1-ylidene)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2,2,6,6-Tetramethyl-4-(undec-10-EN-1-ylidene)piperidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyl-4-(undec-10-EN-1-ylidene)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,6,6-Tetramethyl-4-(undec-10-EN-1-ylidene)piperidine is unique due to its specific structural features, such as the presence of both tetramethyl groups and an undec-10-en-1-ylidene side chain.

Properties

CAS No.

682320-07-6

Molecular Formula

C20H37N

Molecular Weight

291.5 g/mol

IUPAC Name

2,2,6,6-tetramethyl-4-undec-10-enylidenepiperidine

InChI

InChI=1S/C20H37N/c1-6-7-8-9-10-11-12-13-14-15-18-16-19(2,3)21-20(4,5)17-18/h6,15,21H,1,7-14,16-17H2,2-5H3

InChI Key

WLVIQZKJRLSQCS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CCCCCCCCCC=C)CC(N1)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.